REACTION_CXSMILES
|
[CH3:1][C:2]1([C:5]2[NH:6][CH:7]=[CH:8][C:9](=O)[CH:10]=2)[CH2:4][CH2:3]1.P(Br)(Br)([Br:14])=O.C([O-])(O)=O.[Na+]>>[Br:14][C:9]1[CH:8]=[CH:7][N:6]=[C:5]([C:2]2([CH3:1])[CH2:4][CH2:3]2)[CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.4 mmol
|
Type
|
reactant
|
Smiles
|
CC1(CC1)C=1NC=CC(C1)=O
|
Name
|
|
Quantity
|
14.74 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 min at 85° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
at 120° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling slightly
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with a saturated solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |